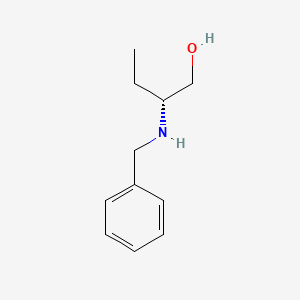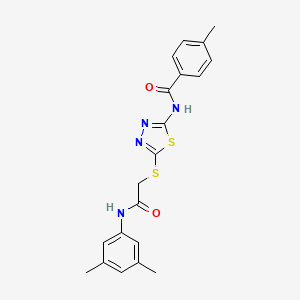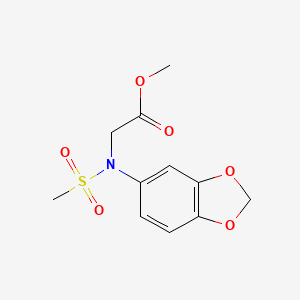
Methyl 3-bromo-2,6-dimethylbenzoate
Übersicht
Beschreibung
“Methyl 3-bromo-2,6-dimethylbenzoate” is an aromatic carboxylic acid ester . It has the CAS Number: 86246-71-1 and a linear formula of C10H11BrO2 .
Molecular Structure Analysis
The molecular structure of “Methyl 3-bromo-2,6-dimethylbenzoate” is represented by the InChI code: 1S/C10H11BrO2/c1-6-4-5-8(11)7(2)9(6)10(12)13-3/h4-5H,1-3H3 . This indicates that the molecule consists of 10 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“Methyl 3-bromo-2,6-dimethylbenzoate” is a liquid at room temperature . It has a molecular weight of 243.1 . The compound should be stored in a sealed container in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Methyl 3,5-dimethylbenzoate, a compound structurally related to Methyl 3-bromo-2,6-dimethylbenzoate, has been studied for its crystal structure properties. It forms strands of C—H⋯O=C bonded molecules, further arranged into layers. Such structural analysis is crucial in material science and pharmaceuticals (Ebersbach, Seichter, & Mazik, 2022).
Fuel Cell Development
Research has shown the use of bromomethylated poly(2,6-dimethyl-1,4-phenylene oxide) in developing imidazolium-type alkaline anion exchange membranes for fuel cells. This indicates the potential of methyl 3-bromo-2,6-dimethylbenzoate derivatives in energy technologies (Ran et al., 2012).
Enhancement of Alkaline Stability
The alkaline stability of imidazolium salts, which could be derivatives of Methyl 3-bromo-2,6-dimethylbenzoate, is significant in the development of anion-exchange membranes. This research is pivotal in improving the durability and performance of materials used in alkaline environments (Lin et al., 2013).
Synthesis of Polyhydroquinoline Derivatives
Methyl 3-bromo-2,6-dimethylbenzoate-related compounds have been used in the synthesis of polyhydroquinoline derivatives, indicating its role in organic synthesis and pharmaceutical research (Khaligh, 2014).
Computational Studies and Chemical Synthesis
Research involving compounds like 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate, which share a resemblance with Methyl 3-bromo-2,6-dimethylbenzoate, is crucial in computational chemistry for understanding molecular behavior and synthesis (Diwaker et al., 2015).
Safety and Hazards
“Methyl 3-bromo-2,6-dimethylbenzoate” is classified under GHS07 for safety. It has a signal word of “Warning” and hazard statements H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Wirkmechanismus
Target of Action
Methyl 3-bromo-2,6-dimethylbenzoate is a chemical compound that is often used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction . The primary targets of this compound are the organoboron reagents used in this reaction .
Mode of Action
In the Suzuki-Miyaura coupling reaction, Methyl 3-bromo-2,6-dimethylbenzoate acts as an electrophile . It undergoes a transmetalation process with the organoboron reagents, which act as nucleophiles . This interaction results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key biochemical pathway affected by Methyl 3-bromo-2,6-dimethylbenzoate . This reaction is widely used in organic chemistry for the synthesis of various organic compounds . The downstream effects include the formation of biaryl compounds, which are important in pharmaceuticals and materials science .
Pharmacokinetics
The compound is expected to have high GI absorption and is BBB permeant . . These properties suggest that the compound could have good bioavailability.
Result of Action
The primary result of the action of Methyl 3-bromo-2,6-dimethylbenzoate is the formation of new organic compounds through the Suzuki-Miyaura coupling reaction . This reaction is a powerful tool for creating complex organic structures, which can be used in the development of new pharmaceuticals and materials .
Action Environment
The efficacy and stability of Methyl 3-bromo-2,6-dimethylbenzoate can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires a palladium catalyst and a base . The choice of these reagents, as well as the reaction temperature and solvent, can significantly affect the yield and selectivity of the reaction . Additionally, the compound should be stored in a refrigerator to maintain its stability .
Eigenschaften
IUPAC Name |
methyl 3-bromo-2,6-dimethylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-6-4-5-8(11)7(2)9(6)10(12)13-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAMRJWZTZAXAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-2,6-dimethylbenzoate | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-7-[(3-methylphenyl)methyl]-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione](/img/structure/B2918024.png)

![2-amino-N-(3-propan-2-yloxypropyl)-1-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2918027.png)
![5-Amino-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B2918028.png)


![N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2918034.png)






